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molecular formula C8H8O3<br>C6H5OCH2COOH B089392 Phenoxyacetic acid CAS No. 122-59-8

Phenoxyacetic acid

Cat. No. B089392
M. Wt: 152.15 g/mol
InChI Key: LCPDWSOZIOUXRV-UHFFFAOYSA-N
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Patent
US06548459B2

Procedure details

304 g of alkyl phenol derived by partial hydrogenation of distilled cashew nut shell liquid and 600 ml of xylene was charged to a 2 liter reactor equipped with agitator and condenser. The contents were warmed to 40 degree C. Subsequently 168 g of potassium hydroxide was added to the reactor and stirred for 40 minutes. Later, 94 g of chloro acetic acid was added slowly in 30 minutes. After the completion of addition of reactants, the reaction mixture was refluxed for 6 hours. On completion of the reaction, the solvent was removed and contents taken in water and acidified with dilute sulfuric acid. The product got separated from the aqueous mixture, which was filtered and recrystallised from methanol, having melting point 104° C.
[Compound]
Name
alkyl phenol
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].Cl[CH2:4][C:5]([OH:7])=[O:6].[C:8]1(C)[C:9](C)=[CH:10][CH:11]=[CH:12][CH:13]=1>>[O:1]([CH2:4][C:5]([OH:7])=[O:6])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
alkyl phenol
Quantity
304 g
Type
reactant
Smiles
Step Two
Name
Quantity
168 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
94 g
Type
reactant
Smiles
ClCC(=O)O
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to a 2 liter reactor
CUSTOM
Type
CUSTOM
Details
equipped with agitator and condenser
TEMPERATURE
Type
TEMPERATURE
Details
The contents were warmed to 40 degree C
ADDITION
Type
ADDITION
Details
After the completion of addition of reactants
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The product got separated from the aqueous mixture, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
O(C1=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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